3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid
Overview
Description
3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid is a heterocyclic compound belonging to the quinoxaline family. This compound has garnered significant attention due to its potential therapeutic and industrial applications. The molecular formula of this compound is C13H14N2O2, and it has a molecular weight of 230.26 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid typically involves the condensation of appropriate substituted o-phenylenediamines with α-dicarbonyl compounds under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the quinoxaline ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can yield quinoxaline-2-carboxylic acid derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoxaline ring .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
6,7-Dimethylquinoxaline-2-carboxylic acid: Lacks the ethyl group at the 3-position.
3-Ethylquinoxaline-2-carboxylic acid: Lacks the methyl groups at the 6 and 7 positions.
Uniqueness
3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-ethyl-6,7-dimethylquinoxaline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-4-9-12(13(16)17)15-11-6-8(3)7(2)5-10(11)14-9/h5-6H,4H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLXQKSKVMHICF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C(C(=C2)C)C)N=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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